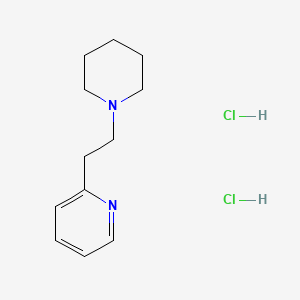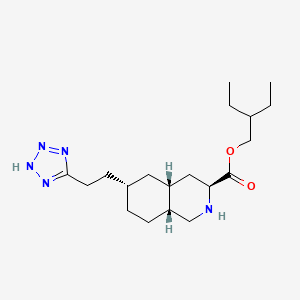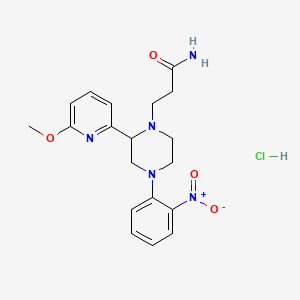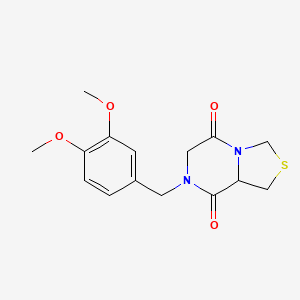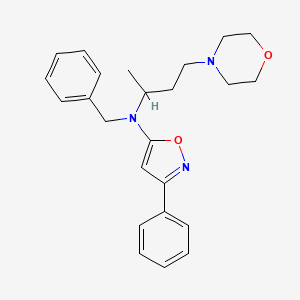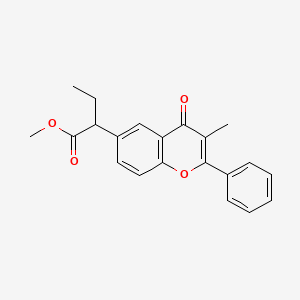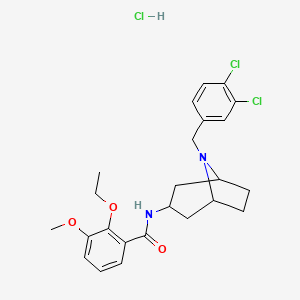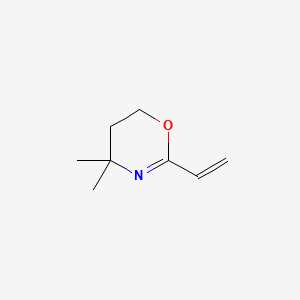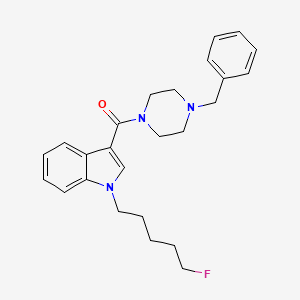
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl typically involves multiple steps, including the formation of the cyclopenta(b)thienyl ring, the introduction of the oxy group, and the attachment of the amino-propanol moiety. Common reagents and conditions used in these reactions may include:
Cyclization Reactions: Formation of the cyclopenta(b)thienyl ring using cyclization agents.
Substitution Reactions: Introduction of the oxy group through nucleophilic substitution.
Amidation Reactions: Attachment of the amino-propanol moiety using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl has a wide range of scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its effects on biological systems and cellular pathways.
Medicine: Exploration of its therapeutic potential in treating cardiovascular diseases.
Industry: Use as an intermediate in the synthesis of other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include:
Beta-Adrenergic Receptors: Inhibition of receptor activity.
Signal Transduction Pathways: Modulation of downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar therapeutic purposes.
Atenolol: A selective beta1-blocker with a similar mechanism of action.
Metoprolol: Another selective beta1-blocker used in the treatment of cardiovascular conditions.
Uniqueness
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Propiedades
Número CAS |
85462-91-5 |
|---|---|
Fórmula molecular |
C14H24ClNO2S |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-14(2,3)15-7-10(16)8-17-12-9-18-13-6-4-5-11(12)13;/h9-10,15-16H,4-8H2,1-3H3;1H |
Clave InChI |
FGCQJFPZHOFNOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


